molecular formula C9H7N3 B3030760 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 952511-46-5

3-Methylimidazo[1,2-A]pyridine-6-carbonitrile

Katalognummer: B3030760
CAS-Nummer: 952511-46-5
Molekulargewicht: 157.17
InChI-Schlüssel: RUYONWCMYWIAIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Methylimidazo[1,2-A]pyridine-6-carbonitrile has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

  • 2-Methylimidazo[1,2-A]pyridine-3-carboxamide
  • 4-Methylimidazo[1,2-A]pyridine-5-carbonitrile
  • Imidazo[1,2-A]pyridine-6-carbohydrazide

Uniqueness: 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its cyano group at the 6-position makes it particularly versatile in synthetic applications, allowing for further functionalization .

Biologische Aktivität

3-Methylimidazo[1,2-A]pyridine-6-carbonitrile (3-MI) is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, including case studies, structural activity relationships (SAR), and biological evaluations.

Overview of this compound

3-MI is a derivative of imidazo[1,2-a]pyridine, a class known for its pharmacological potential. The compound's structure includes a methyl group at the 3-position and a carbonitrile group at the 6-position, which contribute to its biological activity.

Biological Activities

Antimicrobial Activity

Recent studies have highlighted the potential of 3-MI as an antimicrobial agent. It has shown promising results against various strains of bacteria, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for 3-MI derivatives range from 0.03 to 5.0 µM against Mycobacterium tuberculosis H37Rv strain, indicating potent activity .

Anticancer Properties

In addition to its antimicrobial effects, 3-MI has been investigated for its anticancer properties. A study demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 3-MI showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting effective growth inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-MI is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine scaffold have been explored:

  • Position 2 and 6 Modifications : Substituents at these positions significantly influence antibacterial efficacy. For example, introducing halogen groups at position 6 has been associated with increased potency against TB .
  • Amide Derivatives : The introduction of amide groups has also been shown to enhance activity against M. tuberculosis by improving binding affinity to target enzymes involved in bacterial respiration .

Case Study 1: Anti-Tuberculosis Activity

In a comprehensive evaluation of imidazo[1,2-a]pyridine derivatives, compound 16 was identified as particularly potent against MDR-TB strains. It demonstrated high plasma protein binding and acceptable pharmacokinetic properties, making it a candidate for further development as an anti-TB agent .

CompoundMIC (µM)Activity Description
Compound 160.03Potent against MDR-TB
Compound 150.05Effective against XDR-TB

Case Study 2: Anticancer Activity

A series of derivatives were synthesized and evaluated for their anticancer properties against several cell lines. Compound 10 exhibited an IC50 value of 29.1 µM against MDA-MB453 cells, while compound 11 showed improved activity with an IC50 of 15.3 µM against MCF-7 cells .

CompoundCell LineIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetic profile of selected derivatives indicate high plasma protein binding (>99%) and varying degrees of inhibition on cytochrome P450 enzymes, which are critical for drug metabolism . These findings suggest that while the compounds may have therapeutic potential, careful consideration must be given to their metabolic pathways and potential toxicity.

Eigenschaften

IUPAC Name

3-methylimidazo[1,2-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYONWCMYWIAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731274
Record name 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952511-46-5
Record name 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-aminonicotinonitrile (1.2 g, 10.1 mmol) in ethanol (80 mL) was added 2-bromopropanal (6-1) (6.9 g, 50.5 mmol). The reaction mixture was stirred at 80° C. overnight. The solution was concentrated, diluted with water (20 mL) and adjusted to PH>7 with saturated aqueous NaHCO3 solution. The precipitate was collected to afford the title compound (430 mg). MS (m/z): 158 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 2
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 4
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 6
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.